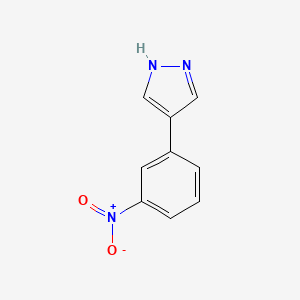

Phenyl(pyridazin-3-yl)methanamine hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

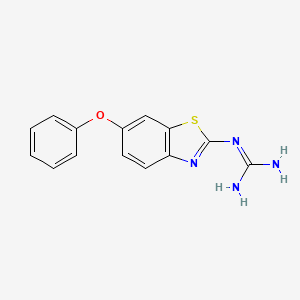

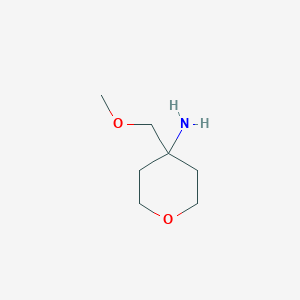

The molecular formula of Phenyl(pyridazin-3-yl)methanamine hydrochloride is C11H12ClN3 . The InChI code is 1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H .Physical and Chemical Properties Analysis

This compound is a light pink solid . Its molecular weight is 221.69 .Applications De Recherche Scientifique

Synthesis and Catalytic Evaluation

One study describes the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives through C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and evaluated for their catalytic applications, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Optical Properties and Material Synthesis

Another study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives via a one-pot, three-component condensation process involving phenyl(pyridin-2-yl)methanone. These compounds demonstrated remarkable Stokes' shift ranges and varying quantum yields, indicating their potential as luminescent materials for low-cost applications (Volpi et al., 2017).

Schiff Base Ligands and Metal Complexes

Research on pyrrolide-imine Schiff base compounds synthesized via solid-state reactions revealed the formation of discrete dimers supported by complementary hydrogen bonds. These findings contribute to the understanding of hydrogen bonding and molecular recognition, highlighting the versatility of Phenyl(pyridazin-3-yl)methanamine derivatives in constructing bidentate ligands for coordination chemistry (Akerman & Chiazzari, 2014).

Anticancer Applications

A study on Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine derivatives explored their photocytotoxicity and cellular uptake, particularly in cancer cells. These complexes demonstrated significant potential in targeted cancer therapy through light-induced reactive oxygen species generation (Basu et al., 2015).

Conformational Stabilization in Peptides

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, designed as a diamino derivative, stabilizes parallel turn conformations in peptide sequences. This scaffold exploits a [1,3]-dipolar cycloaddition reaction for its synthesis, demonstrating its utility in peptidomimetic chemistry (Bucci et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

phenyl(pyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCXECSABCELBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NN=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)

![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)